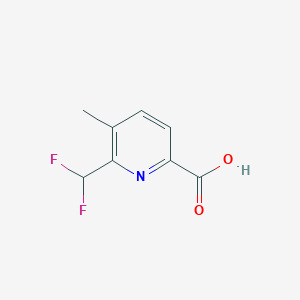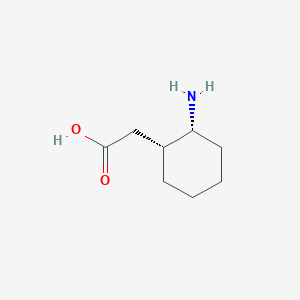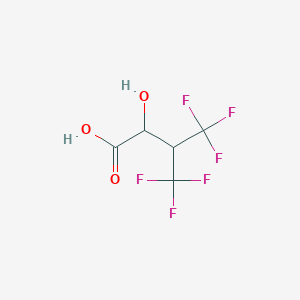
3,3-Bistrifluoromethyllactic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bistrifluoromethyllactic acid typically involves the isomerization of 3,3-Bistrifluoromethylacrylic acid. This process can be achieved through the addition of water to the acid under acidic conditions at high temperatures and pressure . Another method involves the reaction of 3,3-Bistrifluoromethylacrylic ester with ammonia or caustic alkali, leading to the hydrolysis of fluorine atoms and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bistrifluoromethyllactic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
3,3-Bistrifluoromethyllactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3,3-Bistrifluoromethyllactic acid involves its interaction with various molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of enzyme activity and alteration of metabolic pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
- Trifluoromethylacrylic acid
- Trifluoromethylpropionic acid
- Trifluoromethylbutyric acid
Comparison: 3,3-Bistrifluoromethyllactic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Propriétés
Formule moléculaire |
C5H4F6O3 |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-hydroxy-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H4F6O3/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2,12H,(H,13,14) |
Clé InChI |
MGTHEOUUYIBEHI-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)



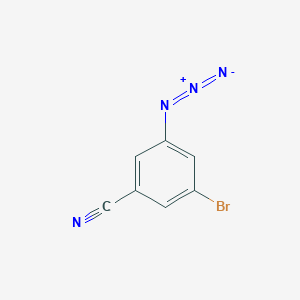

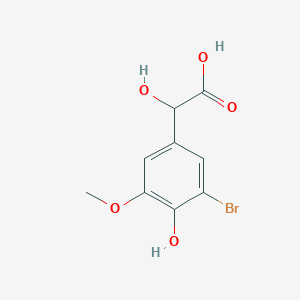

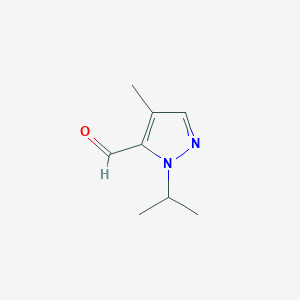
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)

